11-hydroxyjasmonic acid

Description

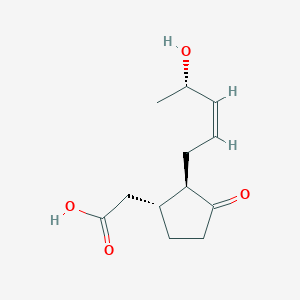

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPBEXRQJBKPDM-JQQSAOSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1C(CCC1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Beyond Jasmonate Activation to Precision Signal Attenuation

An In-Depth Technical Guide to the Biological Role of 11-Hydroxyjasmonic Acid in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

The jasmonate (JA) family of lipid-derived phytohormones, including jasmonic acid and its bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile), are central regulators of plant life.[1][2] They orchestrate a vast array of physiological processes, from growth and development to mounting robust defense responses against insect herbivores and necrotrophic pathogens.[3][4][5] For decades, research has concentrated on the biosynthesis of these signaling molecules and the canonical pathway of their perception, which involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressors.[1][2]

However, the activation of potent defense signaling is metabolically expensive and can impose significant penalties on plant growth and development if left unchecked.[6][7] Therefore, the mechanisms that attenuate and ultimately terminate the JA signal are as critical as those that initiate it. This guide delves into the core biological function of a key metabolite in this process: this compound (11-OH-JA). Once conflated with other hydroxylated forms, recent high-resolution studies have redefined 11-OH-JA as a primary, biologically inert shunt product of JA catabolism.[8] Its formation represents a crucial control point for fine-tuning the amplitude and duration of JA-dependent responses, ensuring a balanced allocation of resources between growth and defense.

Section 1: The Biosynthesis of this compound via JOX Enzymes

The conversion of jasmonic acid into 11-OH-JA is a rapid, targeted hydroxylation event catalyzed by a specific class of enzymes. This metabolic step effectively removes JA from the pool available for conversion into the bioactive JA-Ile, thereby dampening the signaling cascade at its source.

Enzymatic Machinery: The Jasmonate-Induced Oxygenases (JOXs)

The enzymes responsible for this critical inactivation step are the Jasmonate-Induced Oxygenases (JOXs) , a group of 2-oxoglutarate/Fe(II)-dependent oxygenases.[6][9] In the model organism Arabidopsis thaliana, four paralogous JOX enzymes (JOX1, JOX2, JOX3, and JOX4) have been identified.[6] Crucially, detailed enzymatic assays have demonstrated that these JOX enzymes exclusively catalyze the C-11 hydroxylation of JA to form 11-OH-JA.[8] This finding revises earlier reports that had associated these enzymes with the production of 12-OH-JA.[6][8][9]

The expression of JOX genes is induced by jasmonic acid itself, creating a negative feedback loop.[6] As JA levels rise in response to a stimulus like wounding or pathogen attack, the plant ramps up the production of the very enzymes that will inactivate JA, providing a built-in mechanism to terminate the signal once the threat has been addressed.

Biosynthetic Pathway Diagram

Caption: Biosynthesis of 11-OH-JA as a key inactivation shunt.

Experimental Protocol: In Vitro JOX Enzyme Activity Assay

This protocol describes a method to validate the catalytic activity of a recombinant JOX enzyme. The principle is to incubate the purified enzyme with its substrate (JA) and cofactors, then analyze the reaction products for the formation of 11-OH-JA using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Expression and Purification of Recombinant JOX Protein: 1.1. Clone the full-length coding sequence of a JOX gene (e.g., AtJOX2) into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag). 1.2. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). 1.3. Grow a 1 L culture to an OD₆₀₀ of 0.6-0.8 at 37°C. 1.4. Induce protein expression by adding 0.5 mM IPTG and incubate for 16-20 hours at 18°C. 1.5. Harvest cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). 1.6. Lyse cells by sonication and clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). 1.7. Purify the His-tagged JOX protein from the supernatant using a Ni-NTA affinity chromatography column. Elute with a high-imidazole buffer. 1.8. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. In Vitro Catalysis Reaction: 2.1. Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing:

- 50 mM MOPS buffer (pH 7.0)

- 2 mM 2-oxoglutarate (cofactor)

- 2 mM L-ascorbate (reducing agent)

- 0.2 mM (NH₄)₂Fe(SO₄)₂ (iron source)

- 100 µM Jasmonic Acid (substrate)

- 5 µg of purified recombinant JOX protein 2.2. As a negative control, prepare an identical reaction mixture but replace the active enzyme with heat-inactivated enzyme (boiled for 10 min) or buffer. 2.3. Incubate the reactions at 30°C for 1 hour with gentle shaking. 2.4. Stop the reaction by adding 10 µL of formic acid and 500 µL of ethyl acetate.

3. Product Extraction and LC-MS Analysis: 3.1. Vortex the stopped reaction mixture vigorously for 1 minute to extract the oxylipins into the ethyl acetate phase. 3.2. Centrifuge at 10,000 x g for 5 minutes. 3.3. Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen gas. 3.4. Reconstitute the dried residue in 100 µL of 50% methanol. 3.5. Analyze the sample using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). 3.6. Use a C18 reverse-phase column for separation. 3.7. Monitor the specific mass transition for 11-OH-JA. Compare the retention time and mass spectra with a chemically synthesized 11-OH-JA standard to confirm its identity.[8][10]

Section 2: The Core Biological Function: A Molecular "Off-Switch" for JA Signaling

The conversion of JA to 11-OH-JA is not merely a metabolic conversion; it is a strategic deactivation. The addition of a hydroxyl group at the C-11 position fundamentally alters the molecule's structure, rendering it incapable of participating in the core signaling cascade.

Mechanism of Inactivation: Failure to Bind the COI1-JAZ Co-Receptor

The perception of jasmonate signaling hinges on the binding of the bioactive hormone, JA-Ile, to a co-receptor complex formed by COI1 and a JAZ repressor protein.[11] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, liberating transcription factors (like MYC2) to activate downstream gene expression.[12]

Research has conclusively shown that 11-OH-JA has no binding affinity for the COI1-JAZ co-receptor.[8] By shunting JA into 11-OH-JA, the JOX enzymes deplete the substrate pool required for the synthesis of bioactive JA-Ile. This prevents the degradation of JAZ repressors, keeping JA-responsive genes switched off. This mechanism effectively terminates the hormonal signal.[8]

Physiological Consequences of Signal Termination

The tight regulation of JA levels via 11-hydroxylation is critical for balancing plant fitness. Genetic studies using an Arabidopsis quadruple mutant (joxQ) that lacks all four JOX enzymes provide clear evidence for this.[6][9] These plants exhibit:

-

Hyperaccumulation of JA: Without the JOX enzymes to inactivate it, JA levels remain excessively high after a stimulus.[6]

-

Constitutive Defense Activation: JA-responsive defense genes are constantly expressed at high levels, even in the absence of a threat.[6][9]

-

Enhanced Resistance: The joxQ mutants are highly resistant to necrotrophic fungi like Botrytis cinerea and insect herbivores like Mamestra brassicae.[6][9]

-

Stunted Growth: The most significant consequence is a severe inhibition of root and shoot growth, perfectly illustrating the "growth-defense trade-off."[6] The constant state of high alert diverts resources away from growth and development.

Data Presentation: Gene Expression in Wild-Type vs. joxQ Mutant

The following table summarizes expected results from a qRT-PCR experiment comparing the expression of JA-responsive marker genes in wild-type (WT) and joxQ mutant Arabidopsis plants, both with and without a wounding stimulus.

| Gene Marker | Plant Genotype | Condition | Relative Fold Change (vs. WT Unwounded) | Interpretation |

| VSP2 | Wild-Type | Unwounded | 1.0 | Basal expression |

| Wild-Type | Wounded | 50.0 | Strong induction by JA | |

| joxQ Mutant | Unwounded | 25.0 | High constitutive expression | |

| joxQ Mutant | Wounded | 150.0 | Hyper-induction, signal not attenuated | |

| PDF1.2 | Wild-Type | Unwounded | 1.0 | Basal expression |

| Wild-Type | Wounded | 80.0 | Strong induction by JA | |

| joxQ Mutant | Unwounded | 40.0 | High constitutive expression | |

| joxQ Mutant | Wounded | 250.0 | Hyper-induction, signal not attenuated |

JA Signaling and the 11-OH-JA Inactivation Shunt

Caption: 11-OH-JA formation prevents engagement with the COI1-JAZ receptor.

Section 3: A Layered Framework for Jasmonate Signal Termination

The 11-hydroxylation of JA is not the only catabolic pathway plants use to control jasmonate levels. It operates in parallel with another well-characterized pathway: the hydroxylation of the active hormone, JA-Ile, into 12-OH-JA-Ile by cytochrome P450 enzymes from the CYP94 family.[8]

The existence of these two distinct, non-redundant routes creates a layered and robust system for signal termination.[8]

-

JOX Pathway (acting on JA): This route acts preemptively, reducing the amount of precursor available to make the active hormone. It can be seen as a coarse level of control.

-

CYP94 Pathway (acting on JA-Ile): This route directly targets the active hormone for inactivation. It represents a more immediate, fine-tuning level of control.

This layered framework increases the robustness and speed of signal termination.[8] By having separate enzymatic systems acting on different nodes of the pathway (the precursor vs. the active hormone), the plant can more precisely modulate the JA response to different environmental inputs, thereby minimizing the fitness costs associated with defense activation.[8]

Parallel Inactivation Pathways

Caption: Layered control of JA signaling via two parallel inactivation pathways.

Conclusion and Future Directions

This compound is now understood to be a primary, biologically inert catabolite of jasmonic acid, not a minor derivative. Its formation, catalyzed by JOX enzymes, serves as a critical "off-switch" for the jasmonate signaling pathway. This mechanism is fundamental to a plant's ability to manage the delicate and essential trade-off between growth and defense. By depleting the pool of JA available for activation, 11-hydroxylation provides a robust method for attenuating defense responses, conserving resources, and ensuring proper development.

While significant progress has been made, several questions remain to guide future research:

-

Conservation Across Species: Is the JOX-mediated 11-hydroxylation of JA a universally conserved inactivation mechanism across the plant kingdom, or have different lineages evolved alternative strategies?

-

Functional Specificity: Are the four JOX isozymes in Arabidopsis fully redundant, or do they possess unique expression patterns and functions in different tissues, developmental stages, or in response to specific stressors?

-

Agronomic Application: Can the JOX pathway be manipulated through precision gene editing to develop crop varieties with enhanced resilience? For instance, could fine-tuning JOX expression lead to plants that mount a rapid and strong defense response that is then quickly attenuated to prevent yield loss?

The continued exploration of JA catabolism, with 11-OH-JA at its center, will undoubtedly provide deeper insights into the sophisticated regulatory networks that govern plant life and offer new avenues for agricultural innovation.

References

-

Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. Proceedings of the National Academy of Sciences, 114(24), 6388-6393. [Link]

-

Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. New Phytologist, 177(1), 114-127. [Link]

-

Smirnova, E., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. PubMed, PMCID: PMC5474790. [Link]

-

Poudel, A., et al. (2023). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]

-

Khan, M.I.R., et al. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(23), 9232. [Link]

-

Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. ResearchGate. [Link]

-

Ruan, J., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 20(10), 2479. [Link]

-

Ali, M., & Al-Harrasi, A. (2021). harnessing nature's signal: the transformative role of jasmonic acid in plant defense and development. Plant Science Today, 8(4), 928-936. [Link]

-

Matsuura, H., et al. (2001). Occurrence of this compound glucoside in leaflets of potato plants (Solanum tuberosum L.). Bioscience, Biotechnology, and Biochemistry, 65(2), 378-382. [Link]

-

Lumba, S., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Plants, 10(9), 1836. [Link]

-

Ullah, A., et al. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. Plants, 10(7), 1346. [Link]

-

Sharma, A., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. Plants, 12(23), 4029. [Link]

-

Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226-1236. [Link]

-

Salvatore, M.M., et al. (2020). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. FEMS Microbiology Letters, 367(15), fnaa119. [Link]

-

Creelman, R.A., & Mullet, J.E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381. [Link]

-

Sharma, A., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. ResearchGate. [Link]

-

Khan, R., et al. (2023). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 14, 1144293. [Link]

-

Zhang, H., & Li, J. (2019). Salicylic acid and jasmonic acid in plant immunity. Horticulture Research, 6, 83. [Link]

-

Kim, J., et al. (2019). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 20(21), 5306. [Link]

-

Pop, C.E., et al. (2023). Jasmonic Acid Regulates Plant Development and Orchestrates Stress Response During Tough Times. ResearchGate. [Link]

-

Li, C., et al. (2021). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(14), 7305. [Link]

-

Ruan, J., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. MDPI. [Link]

-

J-GLOBAL. (n.d.). Chemical synthesis and biosynthesis of jasmonic acid metabolite 11-OH-JA. J-GLOBAL. [Link]

-

Ruan, J., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. ResearchGate. [Link]

-

Jalloul, A., et al. (2021). Role of jasmonic acid in plants: the molecular point of view. Planta, 253(4), 93. [Link]

-

Wani, S.H., et al. (2022). Understanding the Role of Jasmonic Acid in Growth, Development, and Stress Regulation in Plants. SciSpace. [Link]

-

Gomi, K. (2020). Jasmonic Acid: An Essential Plant Hormone. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence of this compound glucoside in leaflets of potato plants (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Characterization of 11-Hydroxyjasmonic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived plant hormones that are pivotal in regulating a wide array of physiological processes, including growth, development, and, most notably, defense responses to biotic and abiotic stresses.[1][2][3][4] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have long been the focus of research, recent investigations have shed light on the roles of their hydroxylated catabolites.[5][6][7] This guide provides a comprehensive technical overview of 11-hydroxyjasmonic acid (11-OH-JA), a significant, yet historically underappreciated, player in the intricate jasmonate signaling network. We will delve into its discovery, biosynthetic pathway, robust characterization methodologies, and its definitive role as a key attenuator of jasmonate signaling. This document is intended to serve as a foundational resource for researchers aiming to explore the nuances of jasmonate metabolism and its potential applications.

Introduction: The Expanding World of Jasmonates

The jasmonate signaling pathway is a cornerstone of plant immunity.[8] Upon perception of external threats such as wounding or pathogen attack, plants initiate a rapid synthesis of JA, which is subsequently converted to the bioactive hormone JA-Ile.[8][9] JA-Ile then binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of downstream defense gene expression.[1][9][10]

For decades, the catabolism of jasmonates was thought to be dominated by C12-hydroxylation.[6] However, recent, more precise analytical methods have corrected this long-standing model, revealing that (3R, 7S)-11-hydroxyjasmonic acid is, in fact, a major oxidative shunt product of jasmonate catabolism, particularly in the model organism Arabidopsis thaliana.[5][6][7] This discovery has redefined our understanding of how plants terminate costly defense signals, highlighting a sophisticated system of parallel, non-redundant inactivation pathways.[5][6][7] This guide will illuminate the science behind this revised understanding.

Discovery and Biosynthesis of this compound

The definitive identification of 11-OH-JA as a key metabolite was hindered by the analytical challenge of separating it from its isomer, 12-hydroxyjasmonic acid (12-OH-JA).[7] The development of advanced Ultra-High-Performance Liquid Chromatography (UPLC) techniques, coupled with the chemical synthesis of stereochemically pure standards, was instrumental in this breakthrough.[5][7]

The Enzymatic Machinery: JOX Dioxygenases

The biosynthesis of 11-OH-JA is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent dioxygenases known as Jasmonate-induced Oxygenases (JOXs).[5][6] In Arabidopsis, four members of this family (JOX1, JOX2, JOX3, and JOX4) have been shown to exclusively catalyze the conversion of JA to 11-OH-JA.[5][6][7]

Causality in Experimental Design: The exclusivity of this reaction was confirmed through a multi-pronged approach:

-

In Vitro Enzymatic Assays: Recombinant JOX1, JOX2, JOX3, and JOX4 proteins were incubated with JA. Product analysis via UPLC-MS/MS confirmed the production of 11-OH-JA, with no detectable formation of 12-OH-JA.[5][6]

-

Genetic Knockout Studies: A quadruple mutant (joxQ) lacking all four functional JOX genes was generated. When subjected to wounding stress, these joxQ plants showed a complete abolishment of 11-OH-JA accumulation, while the levels of 12-OH-JA remained unaffected.[5][6][7] This provided unequivocal genetic evidence that JOX enzymes are solely responsible for 11-hydroxylation in this context.

-

In Silico Docking: Computational modeling of the JOX enzyme active sites with JA as a substrate further supported the specific C-11 hydroxylation mechanism.[5][6]

This rigorous combination of biochemical and genetic evidence firmly establishes the JOX-mediated pathway as the primary route for 11-OH-JA synthesis.

Visualizing the Jasmonate Catabolic Pathway

The following diagram illustrates the revised understanding of JA catabolism, highlighting the distinct pathways for 11- and 12-hydroxylation.

Caption: Revised pathway of JA metabolism and signaling.

Chemical Characterization and Quantification

Accurate characterization and quantification of 11-OH-JA are critical for studying its biological relevance. This requires robust analytical methodologies capable of distinguishing it from other jasmonate derivatives.

Spectroscopic and Physicochemical Properties

The chemical properties of 11-OH-JA are essential for its identification and for designing purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | [11] |

| Molecular Weight | 226.27 g/mol | [11] |

| Exact Mass | 226.120514 Da | [11] |

| Boiling Point (est.) | 417.0 ± 20.0 °C at 760 mmHg | [11] |

| Density (est.) | 1.2 ± 0.1 g/cm³ | [11] |

| LogP (est.) | -0.19 | [11] |

Protocol: Extraction and Quantification of 11-OH-JA from Plant Tissue

This protocol outlines a self-validating system for the reliable quantification of 11-OH-JA, incorporating an internal standard for accuracy.

Objective: To extract and quantify endogenous 11-OH-JA from Arabidopsis thaliana leaf tissue following wounding stress.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 wild-type and joxQ mutant)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol, 1% acetic acid

-

Internal Standard (IS): D₂-JA or a similar labeled compound

-

Solid Phase Extraction (SPE) C18 cartridges

-

UPLC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

Methodology:

-

Sample Collection & Stress Induction:

-

Select healthy, mature rosette leaves.

-

Induce mechanical wounding using forceps.

-

At designated time points (e.g., 0, 30, 60, 90 minutes), harvest wounded leaves and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Rationale: Flash-freezing is crucial to prevent enzymatic degradation or modification of jasmonates post-harvest.

-

-

Homogenization and Extraction:

-

Grind frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer ~100 mg of powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent and a known amount of the internal standard (e.g., 10 ng of D₂-JA).

-

Rationale: The internal standard is added early to account for analyte loss during sample preparation and variability in instrument response, ensuring quantitative accuracy.

-

Incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the jasmonates with 1 mL of 80% methanol.

-

Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of 10% methanol.

-

Inject a sample aliquot (e.g., 5-10 µL) onto the UPLC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient must be optimized to achieve baseline separation of 11-OH-JA and 12-OH-JA.

-

Rationale: Chromatographic separation is the most critical step. Without it, the two isomers cannot be distinguished by mass spectrometry alone as they have the same mass.[7]

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for 11-OH-JA, 12-OH-JA, and the internal standard. For example:

-

11-OH-JA/12-OH-JA: m/z 225.1 -> 59.0

-

D₂-JA (IS): m/z 211.1 -> 59.0

-

-

-

Rationale: MRM provides high selectivity and sensitivity, allowing for the detection of low-abundance compounds in a complex biological matrix.

-

-

Quantification:

-

Generate a standard curve using synthetic 11-OH-JA of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 11-OH-JA in the sample by interpolating from the standard curve.

-

Workflow Visualization

Caption: Workflow for 11-OH-JA extraction and quantification.

Biological Function: A Key Inactivation Pathway

The primary biological role of 11-OH-JA is the attenuation of jasmonate signaling. It functions as a biologically inactive shunt product, effectively removing the precursor JA from the pool available for conversion into the active hormone, JA-Ile.[5][6][7]

-

Receptor Binding Assays: Competitive binding assays were performed using the COI1-JAZ co-receptor. While JA-Ile showed strong binding, chemically synthesized 11-OH-JA exhibited no binding affinity for the receptor complex.[5][6] This demonstrates that 11-OH-JA cannot initiate the downstream signaling cascade.

-

Gene Expression Analysis: Wild-type plants treated with 11-OH-JA did not show induction of classic JA-responsive defense genes (e.g., VSP2, PDF1.2), which are strongly induced by JA or JA-Ile treatment.

-

Phenotypic Analysis: The joxQ mutant, which cannot produce 11-OH-JA, exhibits a hyper-JA-responsive phenotype, indicating that the inability to inactivate JA through 11-hydroxylation leads to a prolonged and intensified defense response.

These findings collectively establish that the JOX-mediated conversion of JA to 11-OH-JA is a crucial "off-switch" for the jasmonate signaling pathway, preventing the runaway costs of an overactive defense system.[5][6][11]

Implications for Drug Development and Future Research

While 11-OH-JA itself is biologically inactive in the canonical JA signaling pathway, understanding its formation has significant implications:

-

Target for Modulating Plant Defense: The JOX enzymes represent potential targets for agrochemical development. Inhibiting JOX activity could enhance a plant's defense response, while activators could help to switch off defenses when they are no longer needed, potentially improving growth and yield.

-

Source of Bioactive Scaffolds: Jasmonates and their derivatives possess a cyclopentanone structure that is also found in prostaglandins, which have a wide range of pharmacological activities in mammals.[12] While 11-OH-JA is inactive in plants, its structure could serve as a scaffold for the synthesis of novel therapeutic agents. The anti-inflammatory and anti-cancer properties of other jasmonate derivatives are currently being explored.[12]

-

Understanding Fungal-Plant Interactions: Some fungi, such as Lasiodiplodia theobromae (formerly Botryodiplodia theobromae), are known to produce a variety of hydroxylated jasmonic acids, including 11-OH-JA.[11][13][14][15] Studying the role of these fungal-derived jasmonates in pathogenesis could open new avenues for disease control.

Conclusion

The discovery and characterization of this compound have fundamentally altered the textbook model of jasmonate catabolism. It is now clear that JOX-mediated 11-hydroxylation is a primary, high-flux pathway for inactivating jasmonic acid, operating in parallel with other catabolic routes to provide a layered and robust mechanism for terminating defense signaling.[5][6] The elucidation of this pathway was made possible by the synergy of chemical synthesis, advanced analytical chemistry, and rigorous genetic analysis. For researchers in plant science and drug development, this revised understanding not only deepens our knowledge of plant hormonal regulation but also presents new molecular targets and chemical scaffolds for future innovation.

References

- (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv.

- (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana.

- (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv.

- Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. PMC.

- Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. NIH.

-

Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]

-

Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ. [Link]

-

Jasmonic Acid Signaling Pathway in Plants. PMC. [Link]

-

This compound | CAS#:140447-14-9. Chemsrc. [Link]

-

JASMONATE-TRIGGERED PLANT IMMUNITY. PMC. [Link]

-

The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. PMC. [Link]

-

Separation and quantitation of jasmonic acid using HPTLC. PubMed. [Link]

-

Therapeutic Potential of Jasmonic Acid and Its Derivatives. MDPI. [Link]

-

Occurrence of this compound glucoside in leaflets of potato plants (Solanum tuberosum L.). PubMed. [Link]

Sources

- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. JASMONATE-TRIGGERED PLANT IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:140447-14-9 | Chemsrc [chemsrc.com]

- 12. mdpi.com [mdpi.com]

- 13. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 15. medchemexpress.com [medchemexpress.com]

The Natural Occurrence of 11-Hydroxyjasmonic Acid in Plant Species: A Technical Guide for Researchers

Abstract

11-Hydroxyjasmonic acid (11-OH-JA), a hydroxylated derivative of the pivotal phytohormone jasmonic acid (JA), has emerged as a key catabolite in the intricate web of jasmonate signaling. Initially overshadowed by its more extensively studied precursor, recent research has illuminated its definitive biosynthetic pathway and its primary role in the attenuation of jasmonate-mediated defense and developmental responses. This in-depth technical guide provides a comprehensive overview of the natural occurrence of 11-OH-JA across the plant kingdom, its biosynthesis via Jasmonate-induced Oxygenases (JOXs), its physiological functions, and detailed methodologies for its extraction, purification, and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the role of this important, yet often overlooked, jasmonate.

Introduction: The Jasmonate Family and the Significance of Hydroxylation

Jasmonates are a class of lipid-derived signaling molecules that are integral to a plant's ability to respond to a myriad of environmental and developmental cues.[1][2] From defending against herbivorous insects and necrotrophic pathogens to regulating root growth, fertility, and senescence, the influence of jasmonates is far-reaching.[3][4] The most well-characterized bioactive form is jasmonoyl-isoleucine (JA-Ile), which binds to the COI1-JAZ co-receptor complex to initiate a signaling cascade leading to the expression of jasmonate-responsive genes.[5]

The intensity and duration of these responses must be tightly controlled to prevent detrimental effects on plant growth and development.[6] One of the key mechanisms for fine-tuning jasmonate signaling is the metabolic inactivation of JA and JA-Ile.[5][7] Hydroxylation, the addition of a hydroxyl group, is a common route for the catabolism of phytohormones, often rendering them biologically inactive.[1] While 12-hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, has been recognized for its role in potato tuberization, the significance of its isomer, this compound, has only recently been clarified.[8][9] This guide focuses specifically on the natural occurrence and biological context of 11-OH-JA.

Natural Occurrence and Distribution of this compound

The presence of 11-OH-JA and its conjugated forms, such as glucosides, has been confirmed in a growing number of plant species, suggesting a conserved role in jasmonate metabolism. While a comprehensive survey across the entire plant kingdom is yet to be completed, its detection in key model organisms and agriculturally important crops underscores its significance.

| Plant Family | Species | Tissue/Organ | Notes | Reference(s) |

| Brassicaceae | Arabidopsis thaliana | Leaves | Accumulates upon wounding. | [10] |

| Solanaceae | Solanum tuberosum (Potato) | Leaflets | Detected as its glucoside. | [11][12] |

| Solanum demissum | Leaflets | Identified in studies on hydroxylated jasmonates. | [10] | |

| Solanum lycopersicum (Tomato) | Hairy root culture | General presence of hydroxylated jasmonates. | [8] | |

| Fabaceae | Vicia faba (Faba Bean) | Leaves, Pericarp | Jasmonic acid and its analogs are major phytoalexins. | [13][14] |

It is important to note that the concentration of 11-OH-JA can vary significantly depending on the plant tissue, developmental stage, and the presence of biotic or abiotic stressors.[15] For instance, in Arabidopsis thaliana, the accumulation of 11-OH-JA is markedly induced upon mechanical wounding.[10] Further quantitative studies are needed to fully map the distribution and dynamics of 11-OH-JA levels in a wider range of plant species and under diverse physiological conditions.

Biosynthesis of this compound: The Role of Jasmonate-induced Oxygenases (JOXs)

For a considerable time, the enzymatic basis for the hydroxylation of jasmonic acid was not fully understood. Recent groundbreaking research in Arabidopsis thaliana has definitively identified a family of 2-oxoglutarate/Fe(II)-dependent oxygenases, termed Jasmonate-induced Oxygenases (JOXs), as the catalysts for the specific conversion of JA to 11-OH-JA.[7][16] This finding corrected previous assumptions that these enzymes were responsible for the formation of 12-OH-JA.[16]

The biosynthesis of 11-OH-JA is a critical step in the catabolism of jasmonic acid, acting as a shunt pathway to divert JA away from the formation of the bioactive JA-Ile. The expression of JOX genes is induced by jasmonates themselves, creating a negative feedback loop that helps to attenuate the signaling response.[7]

Physiological Role: A Key Player in Signal Attenuation

The primary physiological role of this compound is the attenuation of jasmonate signaling.[10] This is achieved through its inherent biological inactivity. Studies have shown that 11-OH-JA does not bind to the COI1-JAZ co-receptor complex, which is the crucial first step in initiating the jasmonate signaling cascade.[10] By converting JA to 11-OH-JA, plants can effectively reduce the pool of JA available for conversion to the active hormone, JA-Ile, thereby dampening the defense or developmental response.[7]

This mechanism of signal attenuation is vital for plant fitness, as the constitutive activation of jasmonate signaling can lead to severe growth inhibition and reduced reproductive success.[6][17] The wound- and pathogen-inducible nature of JOX enzymes ensures that this "off-switch" is activated when and where it is needed most, allowing for a transient and localized defense response.

While the role of 11-OH-JA in signal attenuation is well-established, the possibility of other, COI1-JAZ-independent functions cannot be entirely ruled out and represents an area for future investigation. For example, the related compound 12-hydroxyjasmonic acid glucoside has been shown to activate leaf-closing movements in Samanea saman through a COI1-JAZ-independent mechanism.[8][18]

Methodologies for the Analysis of this compound

The accurate quantification of 11-OH-JA in plant tissues is essential for understanding its physiological dynamics. Due to its low endogenous concentrations and the complexity of the plant matrix, a robust and sensitive analytical workflow is required. The method of choice is typically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol: Extraction, Purification, and Quantification

This protocol provides a generalized workflow for the analysis of 11-OH-JA from plant leaf tissue. Optimization may be required depending on the specific plant species and tissue type.

Materials and Reagents:

-

Fresh or flash-frozen plant tissue

-

Liquid nitrogen

-

Extraction Solvent: 80% methanol with 1% acetic acid

-

Internal Standard: Deuterated this compound (d-11-OH-JA) or a related labeled jasmonate

-

Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cartridges

-

SPE Conditioning Solution: 100% methanol

-

SPE Equilibration Solution: 1% acetic acid in ultrapure water

-

SPE Wash Solution: 1% acetic acid in ultrapure water

-

SPE Elution Solution: 80% acetonitrile with 1% acetic acid

-

UPLC-MS/MS system with an electrospray ionization (ESI) source

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 50-100 mg of frozen plant tissue.

-

Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead mill homogenizer.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent containing a known amount of the internal standard.

-

Vortex thoroughly and incubate at 4°C for 1-2 hours with gentle shaking.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Conditioning: Pass 1 mL of 100% methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of the equilibration solution through the cartridge.

-

Loading: Load the supernatant onto the conditioned and equilibrated cartridge.

-

Washing: Wash the cartridge with 1 mL of the wash solution to remove polar impurities.

-

Elution: Elute the retained jasmonates, including 11-OH-JA, with 1-2 mL of the elution solution into a clean collection tube.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 10-15 minutes is typically effective.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization in negative mode (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 11-OH-JA and its internal standard must be optimized. A common precursor ion for 11-OH-JA is [M-H]⁻ at m/z 225.1. Product ions can be determined by fragmentation analysis, with a likely fragment being m/z 59, corresponding to the loss of the acetate side chain.[19]

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 225.1 | 59.0 | Optimized for instrument |

| d-11-Hydroxyjasmonic Acid | (Varies with labeling) | (Varies with labeling) | Optimized for instrument |

6. Quantification:

-

A calibration curve is generated using authentic standards of 11-OH-JA.

-

The concentration of endogenous 11-OH-JA in the sample is calculated based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.

Conclusion and Future Perspectives

This compound is a crucial, yet historically underappreciated, component of the jasmonate signaling network. Its definitive identification as the product of JOX-mediated hydroxylation of jasmonic acid solidifies its role as a key catabolite for the attenuation of jasmonate responses. For researchers in plant science and drug development, a thorough understanding of the pathways that regulate the levels of bioactive jasmonates is paramount.

Future research should focus on several key areas:

-

Broadening the Scope of Occurrence: Comprehensive profiling of 11-OH-JA across a wider range of plant species, particularly in response to various biotic and abiotic stresses, will provide a more complete picture of its distribution and dynamics.

-

Elucidating JOX Function in Other Species: Investigating the role of JOX orthologs in crops and other plant families will reveal the conservation and potential diversification of this catabolic pathway.

-

Exploring COI1-JAZ-Independent Roles: While currently viewed as inactive, the potential for 11-OH-JA or its conjugates to have subtle, COI1-JAZ-independent signaling roles warrants further investigation.

The methodologies and information presented in this guide provide a solid foundation for researchers to delve into the fascinating world of jasmonate catabolism and to further unravel the intricate mechanisms that govern plant responses to their environment.

References

-

Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226–1236. [Link]

-

Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. Proceedings of the National Academy of Sciences, 114(25), 6388-6393. [Link]

- Staswick, P. E., & Tiryaki, I. (2004). The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis. The Plant Cell, 16(8), 2117–2127.

- Thines, B., et al. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling.

-

Balcke, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47. [Link]

-

Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100–7105. [Link]

-

Heitz, T., et al. (2025). Jasmonic Acid Oxidases (JAO) define a new branch in jasmonate metabolism towards 11OH-jasmonic acid and its glucosylated derivative. Sciety Labs. [Link]

- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058.

-

Zhang, L., et al. (2021). Structure-guided analysis of Arabidopsis JASMONATE-INDUCED OXYGENASE (JOX) 2 reveals key residues for recognition of jasmonic acid substrate by plant JOXs. Molecular Plant, 14(5), 820-828. [Link]

- Stintzi, A., et al. (2001). The Arabidopsis thaliana allene oxide synthase gene (CYP74A1) is a key element in the regulation of the octadecanoid signaling pathway. The Plant Cell, 13(8), 1787–1800.

-

UniProt Consortium. (2023). UniProt entry Q9FFF6 (JOX2_ARATH). [Link]

-

Jordi, W., et al. (2000). Quantification of jasmonic acid by SPME in tomato plants stressed by ozone. The Plant Journal, 23(4), 555-561. [Link]

- Creelman, R. A., & Mullet, J. E. (1995). Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress. Proceedings of the National Academy of Sciences, 92(10), 4114–4119.

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

-

Stander, M. A., et al. (2013). TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins. Journal of Experimental Botany, 64(5), 1287–1297. [Link]

-

Ueda, M., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226-1236. [Link]

-

Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. New Phytologist, 177(1), 114-127. [Link]

-

Santino, A., et al. (2000). Quantification of Jasmonic Acid by SPME in Tomato Plants Stressed by Ozone. Request PDF. [Link]

-

Creelman, R. A., & Mullet, J. E. (1992). Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress. National Institutes of Health. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

-

Ali, B., & Hayat, S. (2020). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 11, 584529. [Link]

-

Latus, A., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. Molecules, 26(11), 3193. [Link]

-

Khan, M. I. R., et al. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8569. [Link]

-

ResearchGate. (n.d.). The function of Jasmonic acid (JA) in plant growth and development. [Link]

-

D'Addazio, M., et al. (2021). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Methods in Molecular Biology, 2333, 161-172. [Link]

-

Matsuura, H., et al. (2001). Occurrence of this compound Glucoside in Leaflets of Potato Plants (Solanum tuberosum L.). Bioscience, Biotechnology, and Biochemistry, 65(2), 378-382. [Link]

-

Khan, M. I. R., et al. (2020). Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress. International Journal of Molecular Sciences, 21(4), 1475. [Link]

-

Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of Jasmonic Acid by Several Plant Species. Plant Physiology, 75(2), 458–461. [Link]

-

Wikipedia. (n.d.). Jasmonic acid. [Link]

-

Khan, M. I. R., et al. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. PubMed, 34445383. [Link]

-

Ueda, M., et al. (2022). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]

-

Krespach, M. K. C., et al. (2023). The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes. Applied and Environmental Microbiology, 89(11), e00913-23. [Link]

-

Ueda, M., et al. (2022). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]

-

Liu, Y., et al. (2022). Combined Jasmonic Acid and Ethylene Treatment Induces Resistance Effect in Faba Bean Plants Against Frankliniella occidentalis (Pergande) (Thysanoptera: Thripidae). Frontiers in Plant Science, 13, 1008634. [Link]

-

Nakamura, Y., et al. (2011). 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman. Plant Physiology, 155(3), 1226-36. [Link]

-

Li, C., et al. (2020). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 21(9), 3013. [Link]

-

Radwan, D. E. M., et al. (2022). Enhancing systemic resistance in faba bean (Vicia faba L.) to Bean yellow mosaic virus via soil application and foliar spray of nitrogen-fixing Rhizobium leguminosarum bv. viciae strain 33504-Alex1. Frontiers in Plant Science, 13, 949423. [Link]

Sources

- 1. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Phytochemicals From Vicia faba Beans as Ligands of the Aryl Hydrocarbon Receptor to Regulate Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. uniprot.org [uniprot.org]

- 18. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxylation of Jasmonic Acid: A Key Catabolic Pathway Regulating Plant Responses

An In-depth Technical Guide on the Biosynthesis of 11-Hydroxyjasmonic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Dynamic Role of Jasmonates in Plant Biology

Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense. The most well-characterized jasmonate, jasmonic acid (JA), and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), orchestrate a wide array of physiological processes, from fertility and senescence to responses against herbivores and necrotrophic pathogens. The cellular concentration of these signaling molecules is tightly controlled, not only through biosynthesis but also through various catabolic pathways that deactivate them, ensuring a transient and localized response. This guide delves into a critical catabolic pathway: the hydroxylation of jasmonic acid to this compound (11-OH-JA), a process pivotal for attenuating JA signaling and maintaining hormonal homeostasis.

The Enzymatic Core of Jasmonic Acid Hydroxylation: The JASMONATE-INDUCED OXYGENASEs (JOXs)

The conversion of jasmonic acid to its hydroxylated form is catalyzed by a family of enzymes known as JASMONATE-INDUCED OXYGENASES (JOXs). These enzymes belong to the 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-OGD) superfamily, which are non-heme iron enzymes that utilize 2-oxoglutarate and molecular oxygen to hydroxylate their substrates.[1][2]

In the model plant Arabidopsis thaliana, this enzymatic activity is carried out by four paralogous JOX proteins: JOX1, JOX2, JOX3, and JOX4.[1][3] A significant recent discovery has been the precise regioselectivity of this hydroxylation. While initially believed to produce 12-hydroxyjasmonic acid, recent comprehensive studies have definitively shown that the Arabidopsis JOX enzymes catalyze hydroxylation at the C-11 position, yielding this compound.[4] This finding has reshaped our understanding of JA catabolism.

The expression of JOX genes is induced by jasmonic acid itself, forming a negative feedback loop that helps to dampen the JA signal once it has been initiated.[3] This self-regulatory mechanism is crucial for preventing the detrimental effects of prolonged JA signaling, which can include stunted growth.[5][6][7]

Biochemical Properties and Structural Insights

The crystal structure of Arabidopsis JOX2 has been resolved, providing valuable insights into its catalytic mechanism. The structure reveals a distorted double-stranded β-helix core, which is characteristic of the 2-OGD superfamily.[4] The active site binds Fe(II) and 2-oxoglutarate, creating a reactive environment for the hydroxylation of jasmonic acid.

| Enzyme | Gene Locus (Arabidopsis) | Substrate | Product | Cellular Localization |

| JOX1 | At3g11180 | Jasmonic Acid | This compound | Cytoplasm |

| JOX2 | At5g48550 | Jasmonic Acid | This compound | Cytoplasm |

| JOX3 | At1g48940 | Jasmonic Acid | This compound | Cytoplasm |

| JOX4 | At2g38240 | Jasmonic Acid | This compound | Cytoplasm |

Table 1: Key characteristics of the JASMONATE-INDUCED OXYGENASE (JOX) family in Arabidopsis thaliana.

The Biosynthetic Pathway: From Signal to Inactivation

The hydroxylation of jasmonic acid to this compound is a key step in the catabolism and inactivation of the jasmonate signal. This pathway is integral to the plant's ability to fine-tune its responses to environmental stimuli.

Sources

- 1. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fe(ii) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Roles of jasmonates in tomato growth, development and defense [maxapress.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 11-hydroxyjasmonic Acid in Plant Defense Responses

Abstract

The jasmonate signaling pathway is a cornerstone of plant immunity, orchestrating defense against a wide array of herbivores and necrotrophic pathogens. The intensity and duration of this response must be meticulously regulated to balance the high metabolic cost of defense with the essential requirements of growth and development. Historically, the catabolism of jasmonic acid (JA) was thought to be dominated by conversion to 12-hydroxyjasmonic acid (12-OH-JA). However, recent discoveries have fundamentally reshaped this understanding, revealing 11-hydroxyjasmonic acid (11-OH-JA) as a predominant and crucial catabolite for attenuating the defense signal in model organisms like Arabidopsis thaliana. This guide provides a comprehensive technical overview of the biosynthesis, mechanism of action, and physiological function of 11-OH-JA, presenting it as a key player in the inactivation of the jasmonate cascade. We will explore the specific enzymatic pathways, the molecular basis for its inactivity, and the experimental protocols required for its study, offering a revised framework for researchers in plant science and drug development.

The Jasmonate Cascade: A Primer on Biosynthesis and Activation

The plant's response to wounding or pathogen attack initiates a rapid signaling cascade starting with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions across the chloroplast and peroxisome synthesizes jasmonic acid (JA). For JA to become a potent defense signal, it must be converted to its biologically active conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] JA-Ile is the ligand that is perceived by the co-receptor complex, initiating the downstream transcriptional reprogramming necessary for defense.

The core of JA perception lies with the SCFCOI1-JAZ co-receptor complex .[2][3] In the absence of a threat, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors. They bind to and inhibit transcription factors, such as MYC2, preventing the expression of defense-related genes.[4] Upon attack, the accumulation of JA-Ile promotes the formation of a ternary complex between COI1 (an F-box protein), JAZ, and the JA-Ile ligand itself.[3][5] This interaction targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, liberating MYC2 to activate a massive transcriptional wave of defense genes.[4][6]

Biosynthesis of this compound: The Primary Off-Switch

The activation of a potent defense response is metabolically expensive and can lead to autotoxicity if left unchecked. Therefore, plants have evolved sophisticated mechanisms to terminate the JA signal. Recent evidence has corrected a long-standing model, identifying that the direct hydroxylation of JA to 11-OH-JA is a primary inactivation pathway.[7][8]

This critical conversion is catalyzed by a family of 2-oxoglutarate/Fe(II)–dependent dioxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs) , specifically JOX1, JOX2, JOX3, and JOX4 in Arabidopsis.[7][9] Previous literature had often misattributed the product of JOX enzymes to 12-OH-JA. It is now clear that these enzymes exclusively catalyze the 11-hydroxylation of JA.[7][8] This pathway is distinct from the formation of 12-OH-JA, which arises primarily from the oxidation of the active hormone JA-Ile by CYP94 family enzymes, followed by hydrolysis.[7][9][10]

The expression of JOX genes is induced by jasmonates themselves, creating a negative feedback loop. As JA levels rise to mount a defense, the very enzymes that will deactivate it are synthesized, ensuring that the signal is transient and tightly controlled.

Mechanism of Action: A Biologically Inactive Shunt Product

The function of 11-OH-JA in plant defense is one of signal attenuation . Its efficacy as an "off-switch" stems from its inability to perform the function of the active hormone, JA-Ile. Crucially, 11-OH-JA does not bind to the COI1-JAZ co-receptor complex .[7][8]

The hydroxylation at the C-11 position alters the molecule's structure such that it can no longer be recognized by the COI1 receptor pocket. By converting the pool of JA into this inactive form, the JOX enzymes effectively divert the substrate away from the activating enzyme JAR1, which produces JA-Ile. This prevents the sustained degradation of JAZ repressors, allowing them to re-accumulate and once again suppress the transcription of defense genes. This process allows the plant to return to a state of normal growth and development once the stress has been neutralized.

Protocol: Root Growth Inhibition Bioassay

This bioassay is a classic method to determine the biological activity of different jasmonate compounds.

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).

-

Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

-

Treatment Preparation:

-

Prepare separate batches of MS medium supplemented with:

-

Control (solvent only, e.g., 0.1% ethanol)

-

JA-Ile (e.g., at 10 µM)

-

11-OH-JA (e.g., at 10 µM)

-

-

Pour these media into separate plates.

-

-

Germination and Transfer:

-

Stratify the plated seeds at 4°C for 2-3 days in the dark.

-

Germinate the seeds by placing the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) for 4-5 days.

-

Carefully transfer seedlings of uniform size from the initial plates to the treatment plates (Control, JA-Ile, 11-OH-JA), arranging them near the top.

-

-

Data Collection and Analysis:

-

Return the treatment plates to the growth chamber and grow vertically for another 5-7 days.

-

Scan the plates to create high-resolution images.

-

Measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).

-

Calculate the average root length for each treatment and perform statistical analysis (e.g., ANOVA). Expected Outcome: JA-Ile will cause significant root growth inhibition compared to the control, while 11-OH-JA will show no significant inhibition, demonstrating its biological inactivity.

-

Conclusion and Future Perspectives

The identification of 11-OH-JA as the primary product of JOX-mediated JA catabolism represents a significant advancement in our understanding of plant defense signaling. This technical guide establishes that the core function of 11-OH-JA is the attenuation of the jasmonate signal, acting as a biologically inactive shunt product that is essential for balancing the plant's growth-defense trade-off. The elucidation of its specific biosynthetic pathway, separate from that of 12-OH-JA, redefines the metabolic framework of jasmonate turnover.

While these findings are foundational, they open several avenues for future research. Key questions remain regarding the regulation of the JOX enzymes themselves—what factors control the timing and intensity of their expression beyond the JA feedback loop? How does this 11-hydroxylation pathway function in other plant species, particularly in crops where manipulating defense responses has significant agricultural value? Further investigation into the parallel, non-redundant inactivation routes for jasmonates will undoubtedly reveal a more intricate and layered system of signal termination than is currently appreciated, providing new targets for the development of strategies to enhance crop resilience.

References

-

Marquis, A., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]

-

Katsir, L., et al. (2008). The jasmonate receptor: here come those TIRs again. Current Opinion in Plant Biology. [Link]

-

Sheard, L.B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature. [Link]

-

Marquis, A., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. ResearchGate. [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany. [Link]

-

Marquis, A., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]

-

Monte, I., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PNAS. [Link]

-

Chico, J.M., et al. (2008). The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes. The Plant Cell. [Link]

-

Akai, Y., et al. (2013). Jasmonic acid and salicylic acid activate a common defense system in rice. Plant Signaling & Behavior. [Link]

-

Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. PNAS. [Link]

-

Smirnova, E., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. PNAS. [Link]

-

Ullah, A., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. MDPI. [Link]

-

Bosak, A., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. Molecules. [Link]

-

Li, W., et al. (2017). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology. [Link]

-

Yang, D.L., et al. (2012). Plant hormone jasmonate prioritizes defense over growth by interfering with gibberellin signaling cascade. PNAS. [Link]

-

Bosak, A., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. PMC. [Link]

-

Liu, J., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences. [Link]

-

Creelman, R.A., & Mullet, J.E. (1997). Biosynthesis and Action of Jasmonates in Plants. Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

-

Zhang, L., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link]

-

Lehtonen, T., et al. (2024). Jasmonic acid signaling and glutathione coordinate plant recovery from high light stress. Plant, Cell & Environment. [Link]

-

Berens, M.L., et al. (2021). Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana. Frontiers in Plant Science. [Link]

-

Koo, A.J. (2025). Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology. [Link]

-

Heitz, T., et al. (2016). The Rise and Fall of Jasmonate Biological Activities. Journal of Experimental Botany. [Link]

Sources

- 1. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Attenuation of Stress Signaling: A Technical Guide to the Accumulation of 11-Hydroxyjasmonic Acid Under Biotic and Abiotic Stress

Foreword

In the intricate world of plant signaling, the jasmonate family of hormones stands as a critical regulator of growth, development, and defense. Orchestrating responses to a myriad of environmental challenges, from the mechanical damage inflicted by a chewing insect to the physiological strain of water scarcity, jasmonates are central to plant survival and resilience. While the bioactive form, jasmonoyl-isoleucine (JA-Ile), has long been the focus of intense research, the metabolic fate of these signaling molecules is equally crucial for a nuanced understanding of the plant stress response. This guide delves into the accumulation of a key catabolite, 11-hydroxyjasmonic acid (11-OH-JA), providing an in-depth exploration of its biosynthesis, regulatory mechanisms, and significance in attenuating jasmonate signaling under both biotic and abiotic pressures. For researchers, scientists, and drug development professionals, a thorough comprehension of these deactivation pathways offers new avenues for modulating plant defense responses and developing novel strategies for crop improvement and therapeutic discovery.

The Jasmonate Signaling Cascade: A Primer

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in a plant's response to a wide array of stresses.[1][2] The biosynthesis of JA is initiated in the chloroplasts and culminates in the peroxisomes, with the final conversion of 12-oxo-phytodienoic acid (OPDA) to JA.[3] For signaling to occur, JA is conjugated to the amino acid isoleucine to form the bioactive hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1]

The perception of JA-Ile occurs in the nucleus through a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[3] In the absence of JA-Ile, JAZ proteins bind to and inhibit various transcription factors, including MYC2, thereby repressing the expression of JA-responsive genes.[4] Upon stress-induced accumulation, JA-Ile acts as a molecular glue, facilitating the interaction between COI1 and JAZ proteins. This interaction targets the JAZ repressor for ubiquitination and subsequent degradation by the 26S proteasome, liberating the transcription factors to activate a cascade of defense and developmental gene expression.[4][5]

Biosynthesis and Accumulation of this compound: A Primary Inactivation Pathway

The potent bioactivity of jasmonates necessitates tight regulatory control to prevent detrimental effects on plant growth and development.[6][7] One of the primary mechanisms for attenuating the JA signal is through the metabolic inactivation of jasmonic acid itself. Recent research has unequivocally identified this compound (11-OH-JA) as a major catabolite of JA, particularly in response to wounding.[8][9]

The conversion of JA to 11-OH-JA is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent dioxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[6][10] In Arabidopsis thaliana, this family consists of four members: JOX1, JOX2, JOX3, and JOX4.[6] Enzymatic assays have confirmed that these enzymes exclusively catalyze the 11-hydroxylation of JA, and not the bioactive JA-Ile.[8][9]

Caption: Biosynthesis and catabolism of jasmonates.

Biotic Stress-Induced Accumulation

The accumulation of 11-OH-JA is prominently observed in response to various biotic stressors. Mechanical wounding, simulating herbivory, leads to a significant and rapid increase in 11-OH-JA levels.[8][9] This response is a key mechanism to dampen the JA signal once the initial defense response has been mounted.

Infection with necrotrophic pathogens, such as Botrytis cinerea, also triggers the expression of JOX genes, leading to the hydroxylation of JA.[6][7] This suggests a sophisticated regulatory network where the plant actively terminates the JA signal to fine-tune its defense response and mitigate the fitness costs associated with prolonged defense activation. The expression of all four JOX genes in Arabidopsis is induced by JA itself, forming a negative feedback loop that ensures a transient and controlled JA signal.[6][11]

Abiotic Stress-Induced Accumulation

While the role of 11-OH-JA in response to wounding is well-documented, its accumulation under other abiotic stresses is an area of active investigation. The broader family of jasmonates is known to accumulate under a range of abiotic stresses, including drought, salinity, and temperature extremes.[4][6][12][13][14][15][16][17][18][19][20][21]

-

Drought and Salinity: Both drought and salt stress are known to induce the biosynthesis of JA.[12][13][14][19] The expression of JOX genes is also responsive to these stresses, suggesting that the conversion of JA to 11-OH-JA is a component of the plant's response to osmotic and ionic stress. For instance, JOX2 expression is induced by salt stress.[22] This hydroxylation likely serves to attenuate the JA signal, which, if constitutively active, can lead to growth inhibition.

-

Temperature Stress: Both cold and heat stress have been shown to modulate jasmonate levels.[6][14] Cold stress generally leads to an increase in JA accumulation.[6] Conversely, warm temperatures have been shown to upregulate the expression of JOX genes, leading to reduced levels of bioactive jasmonates and promoting growth.[17] This indicates a role for 11-OH-JA in thermomorphogenesis, where plants adjust their growth and development in response to ambient temperature.

| Stress Type | Plant Species | Observed Jasmonate Response | Key Enzymes Involved | Reference(s) |

| Biotic Stress | ||||

| Mechanical Wounding | Arabidopsis thaliana | Rapid and significant accumulation of 11-OH-JA. | JOX1, JOX2, JOX3, JOX4 | [8][9] |

| Pathogen Infection (Botrytis cinerea) | Arabidopsis thaliana | Induction of JOX gene expression. | JOX1, JOX2, JOX3, JOX4 | [6][7] |

| Herbivory (Mamestra brassicae) | Arabidopsis thaliana | Induction of JOX gene expression. | JOX1, JOX2, JOX3, JOX4 | [6] |

| Abiotic Stress | ||||

| Drought | Soybean | 5-fold increase in JA within 2 hours. | Jasmonate biosynthesis enzymes | [18] |

| Rice | Increased JA levels. | Jasmonate biosynthesis enzymes | [6] | |

| Salinity | Tomato, Rice, Wheat | Increased levels of JA in leaves and roots. | Jasmonate biosynthesis enzymes, JOX2 | [12][13][22] |

| Cold Stress (4°C) | Tomato | 580% increase in JA after 12 hours. | Jasmonate biosynthesis enzymes | [13] |

| Arabidopsis, Rice | Markedly enhanced JA accumulation. | Jasmonate biosynthesis enzymes | [6] | |

| Heat Stress | Arabidopsis, Wheat | Upregulation of JOX gene expression at warm temperatures. | JOX1, JOX2, JOX3, JOX4 | [17] |

| Rice | Reduced JA levels. | Jasmonate biosynthesis enzymes | [6] |

The Biological Inactivity of this compound